
3,4-dihydro-2H-quinolin-1-yl-(6-methoxypyridin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dihydro-2H-quinolin-1-yl-(6-methoxypyridin-3-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that is synthesized through a multistep process.
科学研究应用
3,4-dihydro-2H-quinolin-1-yl-(6-methoxypyridin-3-yl)methanone has potential applications in various scientific research fields. It has been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models. It has also been studied for its potential as an antitumor agent and has shown cytotoxic effects on cancer cells. Additionally, it has been studied for its potential as an antidepressant and has shown antidepressant-like effects in animal models.
作用机制
The mechanism of action of 3,4-dihydro-2H-quinolin-1-yl-(6-methoxypyridin-3-yl)methanone is not fully understood. However, studies have suggested that it may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of immune cells. It may also exert its antitumor effects by inducing apoptosis in cancer cells and inhibiting the growth and proliferation of cancer cells. The exact mechanism of action for its antidepressant-like effects is not clear, but it may involve the modulation of neurotransmitter levels in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models. It has also been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis in cancer cells. Additionally, it has been shown to increase the levels of neurotransmitters in the brain, leading to its potential as an antidepressant.
实验室实验的优点和局限性
One advantage of using 3,4-dihydro-2H-quinolin-1-yl-(6-methoxypyridin-3-yl)methanone in lab experiments is its potential as a multifunctional compound. It has shown promising results in various scientific research fields, making it a versatile compound for researchers. However, one limitation is the lack of understanding of its mechanism of action. Further studies are needed to fully understand its mode of action and potential applications.
未来方向
There are several future directions for the study of 3,4-dihydro-2H-quinolin-1-yl-(6-methoxypyridin-3-yl)methanone. One direction is the further investigation of its potential as an anti-inflammatory agent. Studies could focus on its effects on different types of inflammation and its potential as a treatment for inflammatory diseases. Another direction is the investigation of its potential as an antitumor agent. Studies could focus on its effects on different types of cancer cells and its potential as a treatment for cancer. Additionally, further studies are needed to fully understand its mechanism of action and potential as an antidepressant.
合成方法
The synthesis of 3,4-dihydro-2H-quinolin-1-yl-(6-methoxypyridin-3-yl)methanone involves a multistep process that requires the use of various reagents and catalysts. The first step involves the condensation of 2-amino-4-methoxy-6-methylpyrimidine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain 6-methoxypyridin-3-yl-methanone. In the final step, 6-methoxypyridin-3-yl-methanone is reacted with cyclohexanone in the presence of ammonium acetate to obtain this compound.
属性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(6-methoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-20-15-9-8-13(11-17-15)16(19)18-10-4-6-12-5-2-3-7-14(12)18/h2-3,5,7-9,11H,4,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNDHBCJCMBMNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

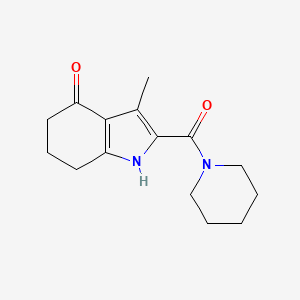
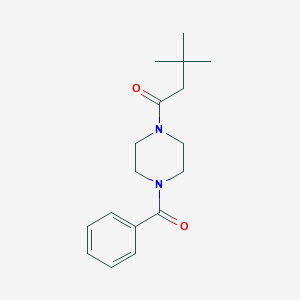
![1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone](/img/structure/B7475862.png)
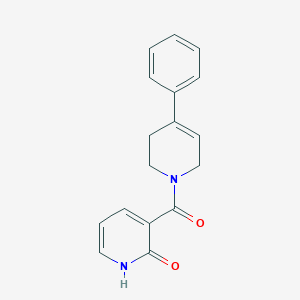
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B7475872.png)

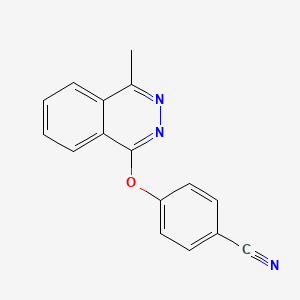
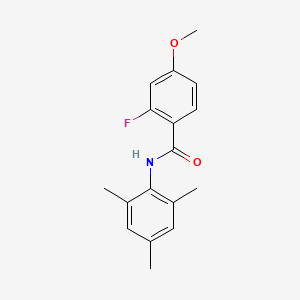

![N-[(3-fluorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7475906.png)

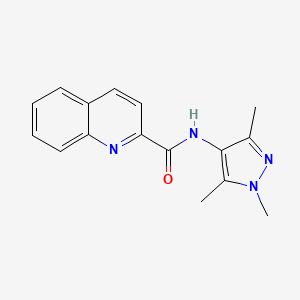

![N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B7475954.png)